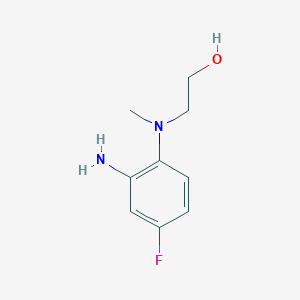

2-((2-Amino-4-fluorophenyl)(methyl)amino)ethanol

CAS No.: 912284-76-5

Cat. No.: VC2043571

Molecular Formula: C9H13FN2O

Molecular Weight: 184.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 912284-76-5 |

|---|---|

| Molecular Formula | C9H13FN2O |

| Molecular Weight | 184.21 g/mol |

| IUPAC Name | 2-(2-amino-4-fluoro-N-methylanilino)ethanol |

| Standard InChI | InChI=1S/C9H13FN2O/c1-12(4-5-13)9-3-2-7(10)6-8(9)11/h2-3,6,13H,4-5,11H2,1H3 |

| Standard InChI Key | IBCSYVRZVWETJF-UHFFFAOYSA-N |

| SMILES | CN(CCO)C1=C(C=C(C=C1)F)N |

| Canonical SMILES | CN(CCO)C1=C(C=C(C=C1)F)N |

Introduction

Chemical Identity and Structure

Basic Identification

2-((2-Amino-4-fluorophenyl)(methyl)amino)ethanol is identified by the following parameters:

| Parameter | Value |

|---|---|

| CAS Registry Number | 873537-25-8 |

| Alternative CAS Number | 912284-76-5 |

| Molecular Formula | C₉H₁₃FN₂O |

| Molecular Weight | 184.21 g/mol |

| IUPAC Name | 2-(4-amino-2-fluoro-N-methylanilino)ethanol |

The compound is also known by several synonyms, including:

-

2-(4-AMINO-2-FLUOROMETHYLANILINO)-1-ETHANOL

-

2-(4-amino-2-fluoro-N-methylanilino)ethanol

Structural Features

The molecular structure of 2-((2-Amino-4-fluorophenyl)(methyl)amino)ethanol contains:

-

A benzene ring core with fluorine substitution at the 2-position

-

An amino group at the 4-position of the benzene ring

-

A methylated nitrogen connecting to an ethanol chain

This arrangement creates a molecule with multiple functional groups capable of hydrogen bonding and other interactions, potentially important for its chemical reactivity and biological activity.

Physical and Chemical Properties

Physical Properties

The compound 2-((2-Amino-4-fluorophenyl)(methyl)amino)ethanol exhibits the following physical and chemical properties:

| Property | Value |

|---|---|

| Physical State | Not specified in available literature |

| XLogP3-AA | 0.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 49.5 Ų |

| Heavy Atom Count | 13 |

| Complexity | 157 |

| Exact Mass | 184.10119120 Da |

These properties indicate that the compound has moderate lipophilicity and good hydrogen bonding capability, which could facilitate interactions with biological targets .

Chemical Reactivity

The reactivity of 2-((2-Amino-4-fluorophenyl)(methyl)amino)ethanol is primarily determined by its functional groups:

-

The primary amino group (-NH₂) can participate in nucleophilic reactions and form amides, imines, and other nitrogen-containing derivatives.

-

The hydroxyl group (-OH) can undergo esterification, oxidation, and other typical alcohol reactions.

-

The tertiary amine (N-methyl group) can act as a nucleophile or base in various reactions.

-

The fluorine substituent affects the electronic properties of the aromatic ring, potentially influencing reactivity and biological interactions .

Synthesis and Preparation

Alternative Synthesis Approaches

By analogy with similar compounds, potential synthetic approaches might include:

-

Reductive amination between an appropriate fluoroaniline derivative and an aminoethanol precursor

-

Nucleophilic aromatic substitution reactions when introducing the fluorine atom

-

Protection of the amino group during certain reaction steps using Boc or Fmoc protecting groups, similar to approaches used for other amino-fluorophenyl compounds

Biological Activity and Applications

Use as a Chemical Intermediate

The compound likely serves as an important chemical intermediate in:

-

The synthesis of more complex pharmaceutical agents

-

Preparation of fluorinated imaging agents or probes

-

Development of specialized reagents for chemical research

Structure-Activity Relationships

Comparison with Similar Compounds

The structural features of 2-((2-Amino-4-fluorophenyl)(methyl)amino)ethanol can be compared with related compounds to understand potential activity patterns:

| Compound | CAS Number | Key Structural Difference | Potential Impact |

|---|---|---|---|

| 2-(4-FLUOROBENZYLAMINO)ETHANOL | 22116-33-2 | Lacks amino group at 4-position | Reduced hydrogen bonding capacity |

| 2-[Amino(methyl)amino]-1-(4-fluorophenyl)ethanol | 46929632 | Different arrangement of functional groups | Altered spatial orientation for binding |

| 2-Amino-2-(4-fluorophenyl)ethanol | 140373-17-7 | Simpler structure without N-methyl group | Different pharmacokinetic profile |

These structural variations likely lead to differences in biological activity, solubility, and chemical reactivity .

Research Status and Future Directions

Current Research Limitations

The available literature on 2-((2-Amino-4-fluorophenyl)(methyl)amino)ethanol reveals several research gaps:

-

Limited published data on optimized synthesis routes

-

Sparse information on biological activity and mechanism of action

-

Few studies on structure-activity relationships

-

Minimal documentation of physical properties and stability data

Future Research Opportunities

Future studies on 2-((2-Amino-4-fluorophenyl)(methyl)amino)ethanol could focus on:

-

Development of efficient and scalable synthesis methods

-

Comprehensive evaluation of biological activities, including receptor binding studies

-

Investigation of potential applications in medicinal chemistry

-

Exploration of derivative compounds with enhanced properties

-

Structure-property relationship studies to optimize activity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume